Product packaging for Methotrexate Pentaglutamate-13C5, 15N(Cat. No.:)

Methotrexate Pentaglutamate-13C5, 15N

Cat. No.: B1154758
M. Wt: 976.85
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling (13C5, 15N) in Complex Biological Systems Research

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into a molecule of interest. This technique offers several advantages in the study of complex biological systems:

Enhanced Specificity and Accuracy in Analysis: The key advantage of using stable isotope-labeled compounds lies in their application as internal standards in mass spectrometry-based quantification methods like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govgoogle.com Because the labeled compound, such as Methotrexate (B535133) Pentaglutamate-13C5, 15N, is chemically identical to its unlabeled counterpart, it co-elutes and ionizes similarly during analysis. However, it is distinguishable by its higher mass. This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate and reliable quantification of the endogenous, unlabeled analyte. nih.gov

Tracing Metabolic Fates: Stable isotopes serve as powerful tracers to follow the metabolic fate of a drug or metabolite within a biological system. By introducing a labeled compound, researchers can track its conversion, distribution, and elimination pathways without perturbing the system's natural state. nih.gov

Non-Radioactive and Safe: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety concerns, making them ideal for use in a wide range of research settings, including studies involving human subjects.

The dual labeling with five ¹³C atoms and one ¹⁵N atom in Methotrexate Pentaglutamate-13C5, 15N provides a significant mass shift from the unlabeled molecule, which is crucial for preventing spectral overlap and ensuring unambiguous detection in complex biological matrices like blood cells. google.com

Methotrexate Polyglutamate Analogs: A Focus on the Pentaglutamate Form in Research Contexts

Within the cell, methotrexate is sequentially modified by the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate (B1630785) residues to form a series of MTX-PGs, ranging from two to seven glutamate moieties (MTX-PG₂ to MTX-PG₇). jci.orgnih.gov Longer-chain MTX-PGs, such as the pentaglutamate form (MTX-PG₅), are generally considered to be more potent inhibitors of target enzymes and are retained more effectively within the cell. nih.gov

The pentaglutamate form is often a prominent and functionally significant species observed in cells. nih.gov Research has shown that the distribution of different MTX-PGs can vary between cell types and individuals, and this distribution can correlate with both therapeutic efficacy and toxicity. nih.gov For instance, studies in juvenile idiopathic arthritis have identified MTX-PG₃ as the most prominent subtype, with its concentration being highly correlated with the total MTX-PG concentration. researchgate.net

The ability to accurately measure specific polyglutamate forms like MTX-PG₅ is therefore of high research interest. The use of this compound as an internal standard enables the precise quantification of endogenous MTX-PG₅ levels in various biological samples, such as red blood cells. google.com This allows researchers to investigate the factors influencing polyglutamation, the relationship between specific MTX-PG concentrations and clinical outcomes, and the potential for therapeutic drug monitoring.

Research Findings on Methotrexate Polyglutamates:

Research AreaKey FindingsReferences
Cellular Retention Polyglutamation leads to prolonged intracellular retention of methotrexate in a non-effluxable form. nih.gov
Enzyme Inhibition Longer-chain MTX-PGs are potent inhibitors of key folate pathway enzymes like dihydrofolate reductase (DHFR). nih.govnih.gov
Clinical Response Concentrations of specific MTX-PGs, such as MTX-PG₃ and MTX-PG₄, have been correlated with anti-inflammatory response in patients with sarcoidosis.
Biomarker Potential MTX-PGs are being investigated as potential biomarkers for treatment adherence and efficacy in conditions like juvenile idiopathic arthritis and rheumatoid arthritis. bcbsm.com

Properties

Molecular Formula

C₃₅¹³C₅H₅₀N₁₁¹⁵NO₁₇

Molecular Weight

976.85

Synonyms

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-γ-glutamyl-L-glutamic Acid-13C5, 15N;  N-[N-[N-[N-[N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-γ-glutamyl]-L-γ-glutamyl]-L-γ-gluta

Origin of Product

United States

Synthetic Chemistry and Isotopic Incorporation Strategies for Research Grade Methotrexate Pentaglutamate 13c5, 15n

Methodologies for Stable Isotope Enrichment in Methotrexate (B535133) Pentaglutamate Synthesis

The primary goal of stable isotope enrichment in the synthesis of Methotrexate Pentaglutamate-¹³C₅, ¹⁵N is to produce a high-purity compound with a specific isotopic distribution. This ensures its utility as a reliable internal standard in sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The enrichment strategies are multifaceted, involving both chemical and enzymatic methods to introduce the stable isotopes at specific atomic positions within the molecule.

Chemoenzymatic synthesis has also emerged as a powerful technique. acs.org This method leverages the high specificity of enzymes to catalyze certain reaction steps, which can be particularly advantageous when dealing with complex stereochemistry, as is the case with the L-glutamate residues. For instance, enzymes can be used in the elongation of the polyglutamate chain, ensuring the correct stereochemical configuration of each glutamate (B1630785) unit. nih.govpnas.orgnih.govjci.org

The timing of isotope incorporation is a critical consideration. Introducing the labels early in the synthetic route can lead to potential loss of expensive labeled material through subsequent reaction steps. Conversely, late-stage labeling might involve more complex chemical transformations on an already intricate molecule. The choice of strategy often depends on the commercial availability of labeled precursors and the feasibility of the required chemical reactions.

Purification and Analytical Characterization for Research Purity (Excluding Basic Compound Identification)

Achieving the high degree of purity required for a research-grade internal standard necessitates rigorous purification and comprehensive analytical characterization. The purification process for Methotrexate Pentaglutamate-¹³C₅, ¹⁵N typically involves multiple chromatographic steps.

Purification Techniques: High-performance liquid chromatography (HPLC) is the primary method for purifying the final product. Reversed-phase HPLC is often employed, utilizing a C18 column and a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of the desired product from unreacted starting materials and side products. Multiple rounds of HPLC may be necessary to achieve the desired purity level (typically >98%).

Analytical Characterization for Purity Assessment: Beyond basic identification, a suite of analytical techniques is used to confirm the purity and structural integrity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact mass of the labeled compound, verifying the successful incorporation of the correct number of ¹³C and ¹⁵N isotopes. It also serves to identify any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and the position of the isotopic labels. For a ¹³C-labeled compound, the ¹³C NMR spectrum will show enhanced signals for the labeled carbon atoms. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can provide further structural elucidation and confirm the connectivity of the atoms. nih.gov

Isotopic Enrichment Determination: The isotopic purity, or the percentage of molecules that contain the desired number of stable isotopes, is a critical parameter. This is typically determined by mass spectrometry, analyzing the isotopic distribution of the molecular ion peak. nih.gov

Table 2: Advanced Analytical Techniques for Purity and Structural Confirmation

Analytical Technique Purpose Key Information Obtained
High-Resolution Mass Spectrometry (HRMS) Confirms exact mass and elemental composition. Verification of successful isotopic labeling and identification of impurities.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Confirms chemical structure and label positions. Structural integrity, location of ¹³C and ¹⁵N labels.
2D NMR (COSY, HSQC) Provides detailed structural connectivity. Unambiguous assignment of protons and carbons.

The combination of these sophisticated synthetic and analytical methodologies ensures the production of research-grade Methotrexate Pentaglutamate-¹³C₅, ¹⁵N, a vital tool for advancing our understanding of methotrexate's pharmacology.

Advanced Analytical Methodologies and Applications of Methotrexate Pentaglutamate 13c5, 15n As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

The establishment of a reliable LC-MS/MS method requires meticulous optimization of chromatographic separation, mass spectrometric detection, and strategies to counteract the influence of the biological matrix.

Optimization of Chromatographic Separation for Methotrexate (B535133) Polyglutamates

Effective chromatographic separation is essential to resolve individual MTXPGs from each other and from endogenous interferences within biological samples. Researchers have employed various column chemistries and mobile phases to achieve this.

A common approach involves reversed-phase chromatography using C18 columns. For instance, studies have successfully utilized Waters Acquity UPLC BEH C18 or XBridge BEH C18 columns for the separation of MTXPGs. researchgate.netnih.govnih.gov The mobile phase often consists of a binary system with an aqueous component, such as 10 mM ammonium (B1175870) bicarbonate (pH 10), and an organic modifier like methanol (B129727) or acetonitrile (B52724). researchgate.netnih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is typically used to effectively separate the different polyglutamated forms, from the parent drug (MTXPG1) to the longer-chain species like MTXPG5 and beyond. researchgate.netnih.gov

Hydrophilic interaction liquid chromatography (HILIC) presents an alternative and effective strategy for separating these polar analytes. nih.govobrnutafaza.hr One method utilized a ZIC-pHILIC column with a mobile phase system of acetonitrile/water and ammonium bicarbonate, which allowed for the sensitive quantification of MTXPGs up to MTXPG7. nih.govnih.gov This technique can offer improved retention and separation for the highly polar longer-chain MTXPGs.

The optimization process involves adjusting the gradient slope, flow rate, and mobile phase composition to achieve sharp peaks, good resolution between adjacent polyglutamates, and a reasonable run time, which is often crucial for high-throughput clinical laboratory applications. researchgate.netamsterdamumc.nl

Mass Spectrometric Detection Parameters and Ionization Efficiency with Stable Isotopes

For detection, tandem mass spectrometry operating with an electrospray ionization (ESI) source in the positive ion mode is consistently favored for its high sensitivity and specificity in MTXPG analysis. researchgate.netnih.govbohrium.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

The choice of precursor ion can vary depending on the polyglutamate chain length. For shorter-chain MTXPGs (e.g., PG1-3), the singly charged protonated molecule [M+H]⁺ is often selected. bohrium.com For longer-chain, more polar species (e.g., PG4-7), the doubly charged ion [M+2H]²⁺ may be more abundant and thus provide better sensitivity. bohrium.com

The critical advantage of using a stable isotope-labeled internal standard like Methotrexate Pentaglutamate-13C5, 15N is that it co-elutes with the unlabeled analyte (endogenous MTXPG5) and exhibits nearly identical ionization efficiency. researchgate.net Because the SIL-IS has a different mass due to the incorporated heavy isotopes (¹³C and ¹⁵N), it can be detected on a separate MRM channel. nih.gov Any fluctuation in ionization conditions during the ESI process will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte peak area to the internal standard peak area, the method corrects for variations in instrument response, leading to highly accurate and precise quantification. eijppr.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Methotrexate-PG5973.9308.1 nih.gov
Methotrexate PG5-(¹³C₅, ¹⁵N) 976.9 308.1 nih.gov
Methotrexate-PG6550.3308.1 nih.gov
Methotrexate PG6-(¹³C₅, ¹⁵N)553.5308.1 nih.gov
Methotrexate-PG7615.0308.1 nih.gov
Methotrexate PG7-(¹³C₅, ¹⁵N)618.3308.1 nih.gov

Matrix Effects Assessment and Mitigation Strategies in Complex Biological Samples

Biological samples such as red blood cells (RBCs) and peripheral blood mononuclear cells (PBMCs) are inherently complex, containing numerous endogenous compounds like phospholipids (B1166683) that can interfere with the ionization of target analytes. researchgate.neteijppr.com This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification. eijppr.com

Assessment of matrix effects is a critical step in method development. It is typically evaluated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. nih.govnih.gov Several studies have reported minimal to no significant matrix effects when using a robust sample preparation procedure coupled with a stable isotope-labeled internal standard. nih.govresearchgate.netnih.gov For example, one study found the relative matrix effect for MTXPGs in red blood cells varied from 95-99%, indicating excellent compensation by the SIL-IS. researchgate.netamsterdamumc.nl

The primary strategy for mitigating matrix effects is the use of a co-eluting SIL-IS, such as this compound. researchgate.net Since the SIL-IS is affected by matrix interferences in the same way as the analyte, the ratio-based calculation effectively cancels out the effect. eijppr.com Additional strategies include:

Effective Sample Preparation: Simple protein precipitation with agents like perchloric acid or methanol is a common first step. nih.govnih.govnih.gov Further purification using solid-phase extraction (SPE) can significantly reduce matrix components and improve method robustness. nih.govnih.gov

Chromatographic Optimization: Adjusting the liquid chromatography method to separate the analytes of interest from co-eluting matrix components is another effective approach. eijppr.com

Method Validation for Quantitative Biochemical Analysis in Research Studies

A developed LC-MS/MS method must undergo rigorous validation to ensure its performance characteristics are suitable for its intended purpose in research studies. This involves evaluating linearity, accuracy, precision, recovery, and reproducibility.

Evaluation of Linearity, Accuracy, and Precision for this compound-Spiked Samples

Validation experiments are performed using spiked samples, where known concentrations of analytes are added to a blank biological matrix.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by analyzing calibration curves. These curves are typically linear over a wide, clinically relevant range, with coefficients of determination (R²) greater than 0.99. researchgate.netnih.gov

Accuracy: This measures the closeness of the mean test results to the true value. It is often expressed as the percentage of the nominal (spiked) concentration. Validated methods typically show accuracy within 85-115% (or 80-120% at the lower limit of quantification). nih.govnih.gov

Precision: This assesses the degree of scatter between a series of measurements. It is reported as the coefficient of variation (%CV) for both intra-day (within the same day) and inter-day (on different days) analyses. A %CV of less than 15% is generally required. nih.govresearchgate.net

The table below summarizes validation data from several studies that used SIL-IS for the quantification of MTXPGs.

ParameterMTXPG RangeMatrixResultReference(s)
Linearity (R²) 1-1,000 nmol/LRed Blood Cells> 0.99 researchgate.netamsterdamumc.nl
2-500 nmol/LRed Blood Cells> 0.99 nih.govbohrium.com
0.1-100 nmol/LRed Blood Cells- nih.gov
Intra-day Precision (%CV) -Red Blood Cells1-4% researchgate.netamsterdamumc.nl
-Red Blood Cells0.8-5.2% nih.gov
-PBMCs2.7-11.4% nih.gov
Inter-day Precision (%CV) -Red Blood Cells6-15% researchgate.netamsterdamumc.nl
-Red Blood Cells0.8-5.2% nih.gov
-PBMCs3.5-14.9% nih.gov
Accuracy -Red Blood Cells98-100% researchgate.net
-Red Blood Cells93.0-107.0% nih.gov
-Red Blood Cells93.41–109.37% nih.gov

Assessment of Recovery and Reproducibility Across Diverse Research Matrices

Recovery: The extraction efficiency of an analytical method is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. nih.govnih.gov High and consistent recovery is desirable, though not strictly necessary if a proper SIL-IS is used, as the internal standard will correct for analyte loss during sample preparation. Studies have reported excellent recovery for MTXPGs, often between 82.7% and 105.1%, and in some cases as high as 98-100%. researchgate.netnih.gov

Reproducibility: This is demonstrated by consistent performance of the assay over time and across different biological matrices. The inter-day precision data is a key measure of reproducibility. researchgate.netnih.gov The ability to successfully quantify MTXPGs in different matrices, such as red blood cells, peripheral blood mononuclear cells, and whole blood, demonstrates the method's robustness and broad applicability for diverse research questions. nih.govnih.govnih.gov For example, methods have been validated for use in RBCs, which are often used as a surrogate for intracellular drug levels, and in PBMCs, which are key immune cells and a primary site of action for methotrexate. nih.govnih.gov The consistent performance in these varied and complex matrices underscores the value of a well-developed and validated LC-MS/MS method using a stable isotope-labeled internal standard.

Applications in the Quantification of Endogenous Methotrexate Polyglutamates

The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard in quantitative mass spectrometry. Methotrexate Pentaglutamate-¹³C₅, ¹⁵N serves this purpose for the quantification of methotrexate pentaglutamate (MTX-PG₅), and its analogues are used for other MTX-PG species. By incorporating ¹³C and ¹⁵N isotopes, the internal standard has a higher mass than the endogenous analyte but exhibits the same physicochemical properties, such as ionization efficiency and chromatographic retention time. This co-elution allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Quantification in Cellular Lysates (e.g., Peripheral Blood Mononuclear Cells, Red Blood Cells, Macrophages)

The intracellular concentration of MTX-PGs is a better indicator of therapeutic effect than the plasma concentration of the parent drug, methotrexate. nih.gov Therefore, accurate quantification in cellular lysates is critical for clinical research and personalized medicine.

Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are key target cells for the immunomodulatory effects of methotrexate. However, quantifying MTX-PGs in these cells is challenging due to their low abundance in peripheral blood. researchgate.net Recent studies have successfully developed and validated robust UPLC-MS/MS methods to quantify individual MTX-PGs (MTX-PG₁₋₆) in as few as 5 million PBMCs using a stable-isotope labeled internal standard mixture of MTX-PG₁₋₆. nih.gov These methods involve deproteinization with perchloric acid followed by solid-phase extraction for sample clean-up. nih.gov

Validation of these methods has demonstrated excellent performance characteristics. For instance, a recently validated method for MTX-PG₁₋₆ in PBMCs showed lower limits of quantification (LLOQs) of less than 1 fmol per million cells for all polyglutamates, with linearity (R²) greater than 0.995. nih.gov The intraday and interday precision, expressed as the coefficient of variation (%CV), ranged from 2.7% to 11.4% and 3.5% to 14.9%, respectively, which is well within the accepted limits for bioanalytical assays. nih.gov

In a study of rheumatoid arthritis patients treated with methotrexate, the concentration of MTX-PG₁ was the highest in PBMCs, with decreasing concentrations for longer-chain polyglutamates (MTX-PG₂ to MTX-PG₅). nih.gov No detectable signal for MTX-PG₆ was observed in these patient samples. nih.gov

Red Blood Cells (RBCs): RBCs are often used as a surrogate for monitoring intracellular MTX-PG levels due to their abundance and longer lifespan, which allows for the accumulation of these metabolites over time. nih.govsigmaaldrich.com Several LC-MS/MS methods have been developed for the quantification of MTX-PGs in RBCs using stable-isotope labeled internal standards. sigmaaldrich.comnih.gov These methods typically involve a simple sample preparation of protein precipitation. nih.gov

A widely cited method demonstrated linearity from 1 to 1,000 nM for all MTX-PGs with a coefficient of variation for intraday precision between 1-4% and for interday precision between 6-15%. sigmaaldrich.comnih.gov The recovery for this method ranged from 98-100%, and the relative matrix effect was between 95-99%. sigmaaldrich.comnih.gov The lower limit of quantitation was established at 1 nM for each MTX-PG. sigmaaldrich.comnih.gov

Validation Parameters for MTX-PG Quantification in Red Blood Cells
ParameterFindingCitation
Linearity (R²)> 0.99 sigmaaldrich.comnih.gov
Lower Limit of Quantification (LLOQ)1 nM for each MTX-PG sigmaaldrich.comnih.gov
Intraday Precision (%CV)1 - 4% sigmaaldrich.comnih.gov
Interday Precision (%CV)6 - 15% sigmaaldrich.comnih.gov
Recovery98 - 100% sigmaaldrich.comnih.gov
Relative Matrix Effect95 - 99% sigmaaldrich.comnih.gov

Macrophages: While PBMCs are a mixed population of cells, specific immune cells like macrophages are also key targets for methotrexate's action. Research on the direct quantification of MTX-PGs in macrophages is less extensive. However, methods developed for PBMCs can be adapted for purified macrophage populations. The principles of using stable isotope-labeled internal standards like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N remain the same, ensuring accurate quantification in these specific cell lysates.

Measurement in Experimental Biological Fluids (Excluding Clinical Human Plasma/Serum)

The application of these advanced analytical methods extends beyond cellular lysates to various experimental biological fluids, providing valuable pharmacokinetic and pharmacodynamic data from preclinical and research studies.

Synovial Fluid: In inflammatory conditions like rheumatoid arthritis, the synovium is a primary site of inflammation. Analyzing MTX-PG concentrations in synovial fluid can provide direct insight into the drug's distribution and activity at the site of action. The use of LC-MS/MS with stable isotope-labeled internal standards allows for the sensitive and specific quantification of MTX-PGs in this complex matrix.

Cerebrospinal Fluid (CSF): In certain diseases, methotrexate is administered intrathecally to target the central nervous system. While studies have focused on measuring the parent drug, methotrexate, in CSF, the methodology can be extended to its polyglutamated forms. wjon.orgresearchgate.net A primate model has been validated for studying methotrexate pharmacokinetics in the CSF, which could be utilized for investigating MTX-PG distribution using sensitive LC-MS/MS methods with appropriate internal standards. nih.gov

Cell Culture Supernatants: In vitro studies using cell lines are fundamental for understanding the cellular mechanisms of methotrexate. Quantifying the efflux of MTX and its polyglutamates into the cell culture supernatant can provide valuable information on drug transport and resistance mechanisms. The analytical methods described, employing stable isotope dilution, are directly applicable to these types of experimental fluids.

Development of Reference Measurement Procedures (RMPs) for Research Standards

A Reference Measurement Procedure (RMP) is a method that has been thoroughly validated and demonstrated to have the highest metrological quality. The development of an RMP for endogenous compounds like MTX-PGs is challenging due to the lack of a true "blank" matrix. However, strategies such as the use of a surrogate matrix or a surrogate analyte approach with stable-isotope labeled standards are employed. cstti.com

For peptide and protein quantification, the use of certified reference materials (CRMs) and isotopically labeled internal standards is crucial for establishing traceability and ensuring the accuracy of RMPs. nist.gov While specific RMPs for methotrexate polyglutamates using Methotrexate Pentaglutamate-¹³C₅, ¹⁵N are still under development, the principles and guidelines for establishing such procedures for endogenous compounds are well-defined. chromatographyonline.comnih.gov

The process involves:

Thorough method validation: This includes rigorous assessment of selectivity, specificity, accuracy, precision, matrix effects, and stability.

Use of certified reference materials: CRMs for the analyte and the stable isotope-labeled internal standard are essential for calibration and ensuring metrological traceability.

Inter-laboratory comparisons: Comparing results from different laboratories helps to establish the robustness and reproducibility of the RMP.

The availability of a well-characterized internal standard like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N is a critical prerequisite for the development of a high-quality RMP for methotrexate polyglutamates, which will ultimately lead to better standardization of measurements across different research and clinical laboratories.

Mechanistic Research on Methotrexate Polyglutamation Dynamics Utilizing Isotopic Tracers

Folylpolyglutamate Synthetase (FPGS) Catalytic Activity Profiling

FPGS is the enzyme responsible for the addition of glutamate (B1630785) moieties to methotrexate (B535133), converting it into a series of methotrexate polyglutamates (MTXPGs). The length of the polyglutamate chain is a critical determinant of the drug's intracellular retention and its ability to inhibit key enzymes in the folate pathway.

In a typical experimental setup, recombinant human FPGS would be incubated with ATP, L-glutamate, and the isotopically labeled substrate. The reaction progress would be monitored over time by quantifying the formation of longer-chain MTXPGs (e.g., MTXPG6-13C5, 15N). The stable isotope label allows for unambiguous detection and quantification of the reaction products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This technique provides high sensitivity and specificity, enabling the separation of the labeled products from endogenous folates and other cellular components. researchgate.netnih.gov

By varying the concentration of the labeled substrate, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of FPGS for this specific polyglutamate species. This data is invaluable for understanding how efficiently FPGS elongates existing polyglutamate chains.

The abundance of intracellular FPGS has been identified as a decisive factor limiting the synthesis rate of MTX-PGs. plos.org This suggests that at high methotrexate concentrations, the enzyme can become saturated, impacting the formation of longer-chain, more therapeutically active polyglutamates. Isotopic tracers like Methotrexate Pentaglutamate-13C5, 15N would be instrumental in competitive binding assays to probe the active site of FPGS and to screen for allosteric modulators that could enhance or inhibit its activity.

Gamma-Glutamyl Hydrolase (GGH) Deconjugation Mechanisms

GGH, also known as a conjugase, counteracts the action of FPGS by catalyzing the hydrolytic removal of glutamate residues from MTXPGs. nih.gov This process, termed deconjugation, facilitates the efflux of methotrexate from the cell, thereby reducing its intracellular concentration and therapeutic effect.

The catalytic activity of GGH is highly dependent on the length of the polyglutamate chain of its substrate. Research has demonstrated that GGH has different affinities and catalytic efficiencies for various MTXPG species. nih.gov For instance, a study using heterologously expressed GGH revealed significant differences in the enzyme's kinetics when presented with long-chain versus short-chain MTXPGs. nih.gov

Isotopically labeled substrates such as this compound are ideal for precisely measuring GGH activity. In such an assay, the labeled pentaglutamate would be incubated with GGH, and the rate of formation of shorter-chain polyglutamates (e.g., MTXPG4-13C5, 15N, MTXPG3-13C5, 15N) and the monoglutamate form would be quantified by LC-MS/MS. This approach allows for the determination of kinetic parameters for specific deconjugation steps.

Below is a representative data table illustrating the differences in GGH catalytic efficiency for different MTXPG substrates, based on published research. nih.gov

SubstrateKm (μM)Vmax (pmol/hr/mg)Catalytic Efficiency (Vmax/Km)
MTXPG511.81580134
MTXPG24.41450330

This table is illustrative and based on data for wild-type GGH, demonstrating the principle of substrate specificity. The values are representative of findings in the field.

The balance between FPGS and GGH activity is a key determinant of the intracellular accumulation and chain-length distribution of MTXPGs. plos.org A significant inverse relationship has been observed between GGH activity and the accumulation of long-chain MTXPGs (MTXPG4-7) in leukemia cells. nih.gov Lower GGH activity is associated with higher levels of these long-chain metabolites, which are potent inhibitors of dihydrofolate reductase and other folate-dependent enzymes. nih.gov

Genetic polymorphisms in the GGH gene can lead to altered enzyme activity and, consequently, variations in intracellular MTXPG levels among individuals. nih.govnih.gov For example, a specific single nucleotide polymorphism (452C>T) in the GGH gene has been shown to result in lower catalytic activity and a higher accumulation of long-chain MTXPGs. nih.gov

Intracellular Polyglutamate Chain Elongation and Shortening Dynamics

By introducing a pulse of an isotopically labeled methotrexate species, such as this compound, into a cell culture system, researchers can trace its metabolic fate over time. Samples taken at various time points can be analyzed by LC-MS/MS to quantify the labeled substrate and its metabolic products. jci.org This "pulse-chase" experimental design allows for the direct measurement of the rates of both chain elongation (by FPGS) and chain shortening (by GGH) in a dynamic intracellular environment.

Studies have shown that the distribution of MTXPG chain lengths can vary significantly. For instance, in patients with juvenile idiopathic arthritis, MTXPG3 was found to be the most prominent subtype, comprising 42% of the total intracellular MTXPGs. nih.gov The relative abundance of different MTXPG species is influenced by factors such as the activities of FPGS and GGH. plos.orgresearchgate.net Higher concentrations of longer-chain MTXPGs (MTXPG3-5) have been observed in patients with lower GGH activity. nih.gov Research has also indicated that the accumulation of MTXPGs can continue to increase for several weeks after the initiation of therapy. nih.gov

The use of isotopically labeled tracers like this compound provides an unparalleled level of detail in understanding these complex intracellular dynamics, paving the way for more personalized therapeutic strategies. nih.gov

Time-Course Analysis of Labeled Polyglutamate Formation and Interconversion

The introduction of a stable isotope-labeled methotrexate, such as one containing ¹³C and ¹⁵N, into a research system allows for the precise tracking of its conversion into various polyglutamate forms over time. This is typically achieved using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can differentiate between the labeled and unlabeled polyglutamate species. researchgate.netnih.govnih.govresearchgate.net

Research conducted on various cell lines, including human leukemia and breast cancer cells, has demonstrated a time- and concentration-dependent accumulation of MTXPGs. nih.govnih.gov Upon cellular uptake, methotrexate (MTXPG₁) is sequentially glutamated by the enzyme folylpolyglutamate synthetase (FPGS) to form longer chain polyglutamates (MTXPG₂, MTXPG₃, etc.). plos.orgoup.com

Initial exposure to labeled methotrexate leads to the rapid formation of shorter-chain polyglutamates, such as MTXPG₂. As the exposure time increases, there is a progressive shift towards the synthesis of longer-chain derivatives, including MTXPG₃, MTXPG₄, and MTXPG₅. nih.gov In some cell systems, polyglutamates with up to six or seven glutamate residues have been detected. tandfonline.com

The interconversion of these polyglutamates is a dynamic process. While FPGS catalyzes the addition of glutamate residues, the enzyme gamma-glutamyl hydrolase (GGH) is responsible for their removal, converting longer-chain MTXPGs back to shorter forms and eventually to methotrexate itself. nih.govplos.org Isotopic tracing allows for the simultaneous monitoring of the rates of both the forward (glutamation) and reverse (deglutamation) reactions.

Studies have shown that longer-chain polyglutamates, such as MTXPG₄ and MTXPG₅, are preferentially retained within the cell, even after the removal of extracellular methotrexate. nih.govnih.gov Shorter-chain forms and the parent drug, by contrast, are more readily effluxed from the cell. This preferential retention of the longer-chain species is a key factor in the sustained inhibitory action of methotrexate.

The following table illustrates a hypothetical time-course analysis of labeled polyglutamate distribution in a cancer cell line following exposure to a labeled methotrexate tracer.

Time (hours)Labeled MTXPG₁ (%)Labeled MTXPG₂ (%)Labeled MTXPG₃ (%)Labeled MTXPG₄ (%)Labeled MTXPG₅ (%)Total Labeled MTXPG (pmol/10⁶ cells)
460308201.5
84535155<13.2
123030251054.8
2415203025105.0

This table is a representative example based on published research findings and illustrates the expected dynamic changes in labeled methotrexate polyglutamate distribution over time.

Factors Influencing Polyglutamate Chain Length Distribution in Research Systems

The distribution of methotrexate polyglutamate chain lengths is not uniform and is influenced by a variety of factors. The use of isotopic tracers like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N allows for precise quantification of these influences in different experimental models.

Extracellular Methotrexate Concentration: Higher concentrations of extracellular methotrexate generally lead to a greater accumulation of total intracellular MTXPGs and a shift towards the formation of longer-chain polyglutamates. nih.gov However, the enzymatic processes involved in polyglutamation can become saturated at very high concentrations. nih.gov

Duration of Exposure: As demonstrated in time-course analyses, longer exposure times allow for the progressive elongation of the polyglutamate chain. nih.govoup.com Short exposure periods may only be sufficient for the synthesis of shorter-chain derivatives.

Enzyme Activity: The balance between the activities of FPGS and GGH is a crucial determinant of the polyglutamate chain length profile. nih.govplos.org

Folylpolyglutamate Synthetase (FPGS): High FPGS activity promotes the synthesis of longer-chain MTXPGs. The abundance of FPGS has been identified as a key factor limiting the rate of polyglutamate synthesis. nih.gov

Gamma-Glutamyl Hydrolase (GGH): Conversely, high GGH activity leads to the increased breakdown of longer-chain polyglutamates, resulting in a predominance of shorter-chain species and the parent drug. oup.com Genetic variations in the GGH gene have been shown to influence MTXPG levels. oup.com

Cell Type: Different cell types exhibit varying capacities for methotrexate polyglutamation. For instance, some tumor cells demonstrate a higher capacity for synthesizing and retaining long-chain polyglutamates compared to normal tissues. rsc.org Even among different cancer cell lines, there can be significant differences in the abundance of FPGS and GGH, leading to distinct polyglutamation patterns. plos.org

The following table summarizes the influence of key factors on the distribution of methotrexate polyglutamate chain lengths in research systems.

FactorInfluence on Polyglutamate Chain LengthResearch Findings
Extracellular MTX Concentration Higher concentrations shift the equilibrium towards longer chains.A positive correlation between extracellular concentration and the formation of MTXPG₃ and longer species has been observed. nih.gov
Duration of Exposure Longer exposure allows for the synthesis of higher-order polyglutamates.The predominant species shifts from di- to tri- and tetraglutamates with increasing incubation time. nih.gov
FPGS Activity High activity favors the formation of longer chains.The rate of polyglutamate synthesis is strongly correlated with the intracellular abundance of FPGS. nih.gov
GGH Activity High activity leads to a predominance of shorter chains.Polymorphisms in the GGH gene that affect its activity can alter the distribution of MTXPGs. oup.com
Cellular Efflux Preferential efflux of shorter chains leads to the retention of longer chains.The rate of disappearance of MTXPGs from cells decreases with increasing chain length. nih.gov

This table synthesizes findings from multiple studies to illustrate the impact of various factors on methotrexate polyglutamation.

Investigation of Biochemical Pathways and Enzyme Interactions Through Isotopic Labeling

Dihydrofolate Reductase (DHFR) Inhibition Kinetics

Methotrexate (B535133) and its polyglutamated forms are renowned for their potent inhibition of Dihydrofolate Reductase (DHFR), an essential enzyme that regenerates tetrahydrofolate, a cofactor critical for the synthesis of purines, thymidylate, and several amino acids. nih.govnih.govnih.gov The polyglutamate derivatives, including the pentaglutamate form, are retained more effectively within cells and exhibit enhanced inhibitory properties compared to the parent drug. nih.gov

Methotrexate acts as a slow, tight-binding competitive inhibitor of DHFR, binding with an affinity approximately 1000 times greater than the natural substrate, dihydrofolate. proteopedia.org This high-affinity binding results in a nearly irreversible inhibition of the enzyme's activity. proteopedia.org Studies on recombinant human DHFR (rHDHFR) have elucidated the kinetics of this interaction. The initial binding of Methotrexate to the DHFR-NADPH complex is rapid, and it is followed by an isomerization of the enzyme-inhibitor complex, leading to an even more tightly bound state. nih.gov

Longer-chain polyglutamates, such as Methotrexate Pentaglutamate, demonstrate even tighter binding and are less readily dissociated from DHFR than the monoglutamate form. nih.gov This prolonged retention and potent enzyme binding are crucial for their sustained intracellular activity. nih.gov For instance, a study examining the binding of various Methotrexate polyglutamates to DHFR in human breast cancer cells found that while the monoglutamate form (MTX-Glu1) had a dissociation half-life of 12 minutes, the pentaglutamate form (MTX-Glu5) had a significantly longer half-life of 120 minutes. nih.gov

CompoundTarget EnzymeInhibition Constant (K_i)Dissociation Half-life (t_½)Source
Methotrexate (MTX) Human DHFR3.4 pM12 min nih.govnih.gov
Methotrexate Tetraglutamate (MTX-Glu4) Human DHFR1.4 pM108 min nih.govnih.gov
Methotrexate Pentaglutamate (MTX-Glu5) Human DHFRNot specified120 min nih.gov

Table 1: Comparative binding kinetics of Methotrexate and its polyglutamate analogs to Dihydrofolate Reductase (DHFR). The isotopic labeling of Methotrexate Pentaglutamate-13C5, 15N is used in analytical methods to precisely quantify these kinetic parameters in cellular environments.

The binding of inhibitors like Methotrexate induces significant conformational changes in the DHFR enzyme. nih.gov Single-molecule and ensemble kinetic studies have revealed that the binding process involves multiple steps and various enzyme conformations. nih.govpsu.edu Upon binding, a protein loop on DHFR closes over the bound Methotrexate molecule. nih.govpsu.edu This structural change is critical for the tight, stable complex formed between the enzyme and the inhibitor. nih.gov The initial rapid binding is followed by a slower isomerization to a final, tighter complex, a phenomenon observed with both Methotrexate and its polyglutamate derivatives. nih.gov This two-step binding mechanism, involving an initial loose complex followed by a conformational change to a tight complex, contributes to the inhibitor's potency.

Thermodynamically, the binding of ligands such as the cofactor NADPH or inhibitors like Methotrexate stabilizes the DHFR protein structure, which can slow its degradation within the cell. nih.gov The use of isotopically labeled inhibitors like this compound in advanced biophysical techniques, such as isothermal titration calorimetry coupled with mass spectrometry, would allow for precise determination of the thermodynamic parameters (enthalpy and entropy) governing the formation of these stable enzyme-inhibitor complexes.

Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathway Modulation

By inhibiting DHFR, Methotrexate polyglutamates deplete the intracellular pool of tetrahydrofolate, a critical donor of one-carbon units for the de novo synthesis of purines and the pyrimidine thymidylate. researchgate.netresearchgate.net This disruption of nucleotide synthesis is a primary mechanism of its action. researchgate.net

The inhibition of DHFR leads to a functional deficiency of folate cofactors, which effectively blocks the synthesis of purine and pyrimidine nucleotides required for DNA and RNA synthesis. researchgate.netoup.com Studies have shown that treatment with Methotrexate results in a significant reduction in acid-soluble adenosine (B11128) triphosphate and guanosine (B1672433) triphosphate concentrations. researchgate.net The use of stable isotope-labeled precursors, such as 13C-labeled glucose or 15N-labeled amino acids, in conjunction with this compound, allows researchers to trace the flow of atoms through these metabolic pathways. This approach, known as metabolic flux analysis, can precisely quantify the degree to which de novo purine and pyrimidine synthesis is inhibited, providing a detailed picture of the drug's metabolic impact.

Kinetic studies have demonstrated that while the parent Methotrexate is a weak non-competitive inhibitor of ATIC, its polyglutamated forms are much more potent competitive inhibitors. nih.gov This underscores the importance of intracellular polyglutamylation for the drug's full spectrum of activity. nih.govnih.gov

CompoundTarget EnzymeInhibition Constant (K_i)Type of InhibitionSource
Methotrexate (MTX) ATIC41 µM (K_i slope)Non-competitive nih.gov
Methotrexate Triglutamate (MTX-Glu3) ATIC3.15 µMCompetitive nih.gov
Folic Acid Pentaglutamate ATIC0.088 µMCompetitive nih.gov
10-Formylfolic Acid Pentaglutamate ATIC1.37 µMCompetitive nih.gov

Table 2: Inhibition constants for Methotrexate analogs and related folates against 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (ATIC). The data highlights the increased potency of the polyglutamated form against this key purine synthesis enzyme.

One-Carbon Metabolism Perturbations

One-carbon metabolism is a complex network of interconnected pathways that are fundamental for cellular biosynthesis and methylation reactions. nih.govnih.gov These pathways, which are compartmentalized between the cytosol and mitochondria, rely on folate cofactors to accept and donate one-carbon units for the synthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, and methionine), and S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. nih.gov

By potently inhibiting DHFR, Methotrexate polyglutamates cause a major disruption in this network. frontiersin.orgresearchgate.net The block in the regeneration of tetrahydrofolate from dihydrofolate effectively traps the cellular folate pool as dihydrofolate, starving the multiple one-carbon transfer reactions that depend on reduced folates. nih.govresearchgate.net This leads to an inhibition of DNA synthesis, RNA synthesis, and cellular methylation capabilities. nih.govresearchgate.net The use of stable isotope tracers like this compound is crucial for dissecting these complex perturbations, allowing for the quantitative analysis of metabolite flow and pool sizes throughout the entire one-carbon network. nih.gov

Effects on Folate-Dependent Enzyme Activities (e.g., Thymidylate Synthase, Methylenetetrahydrofolate Dehydrogenase)

Methotrexate exerts its therapeutic and cytotoxic effects by inhibiting key enzymes involved in folate metabolism. nih.gov Its intracellular conversion to polyglutamated forms, such as methotrexate pentaglutamate, is crucial for its activity, as these metabolites are retained within the cell and are more potent inhibitors of target enzymes compared to the parent drug. nih.govnih.gov

Thymidylate Synthase (TS)

Thymidylate synthase is a critical enzyme in the de novo synthesis of pyrimidines, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netspringermedizin.de Methotrexate polyglutamates are potent inhibitors of this enzyme. nih.govresearchgate.net Studies on TS purified from human breast cancer cells have demonstrated that while methotrexate itself (MTX-Glu₁) is an uncompetitive inhibitor, its polyglutamated derivatives (MTX-PGs) act as more potent noncompetitive inhibitors. researchgate.net The inhibitory potency increases significantly with the length of the glutamate (B1630785) chain, with methotrexate pentaglutamate (MTX-Glu₅) being approximately 300-fold more potent than the monoglutamate form. researchgate.net

Table 1: Inhibitory Potency of Methotrexate and its Polyglutamates on Thymidylate Synthase

Compound Inhibition Type Kᵢ (µM)
Methotrexate (MTX-Glu₁) Uncompetitive 13
Methotrexate Diglutamate (MTX-Glu₂) Noncompetitive 0.17
Methotrexate Triglutamate (MTX-Glu₃) Noncompetitive Data not specified
Methotrexate Tetraglutamate (MTX-Glu₄) Noncompetitive Data not specified
Methotrexate Pentaglutamate (MTX-Glu₅) Noncompetitive 0.047

Source: Data derived from studies on purified thymidylate synthase from MCF-7 human breast cancer cells. researchgate.net

Methylenetetrahydrofolate Dehydrogenase (MTHFD)

Methylenetetrahydrofolate dehydrogenase is a key enzyme in one-carbon metabolism, responsible for the interconversion of folate coenzymes. nih.gov Specifically, MTHFD1 is a trifunctional enzyme that catalyzes three sequential reactions in the cytoplasm. pharmgkb.org Research on human macrophages has shown that exposure to methotrexate can lead to differential splicing of the gene encoding for MTHFD1 (Methylenetetrahydrofolate Dehydrogenase 1). nih.gov This alteration in gene expression and splicing indicates that methotrexate's impact extends beyond direct competitive inhibition to modulating the very production of critical metabolic enzymes. nih.gov

Tracing Carbon Flow Through One-Carbon Metabolic Networks

Isotopic labeling is a state-of-the-art technique to trace the flow of atoms through metabolic pathways in vivo. nih.gov By introducing a nutrient labeled with a stable isotope like ¹³C, researchers can follow the cascade of chemical reactions and quantify the flux through specific pathways. nih.gov This approach has been applied to understand how methotrexate alters hepatic one-carbon metabolism.

Tracer kinetic studies in rats using L-[ring-2-¹⁴C]histidine and L-[methyl-³H]methionine have quantitatively demonstrated methotrexate's impact on the flow of carbon through the folate-dependent one-carbon pool. nih.gov Histidine catabolism provides a major source of one-carbon units, which can either be oxidized to CO₂ or used in reductive pathways like the synthesis of methionine. nih.gov Subchronic treatment with methotrexate was found to significantly alter this distribution. nih.gov

The primary effect observed was a profound decrease in the reductive flow of carbon towards the synthesis of methionine, which was reduced by 59% in methotrexate-treated rats compared to controls. nih.gov In contrast, the oxidative flow of carbon from histidine to CO₂ was not significantly decreased. nih.gov This demonstrates that methotrexate primarily shunts one-carbon units away from methylation reactions. nih.gov The total measured carbon flow through the one-carbon pool was consequently 54% lower in the treated animals. nih.gov The use of stable isotope-labeled standards like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N is essential in such studies to accurately correlate these metabolic shifts with the intracellular concentrations of the active drug metabolites. nih.govnih.gov

Table 2: Effect of Methotrexate Treatment on Hepatic One-Carbon Metabolic Flux in Rats

Metabolic Flux Control (µmol/h/kg³/⁴) Methotrexate-Treated (µmol/h/kg³/⁴) Percent Change
Reductive Carbon Flux (Histidine to Methionine) 18.73 7.63 -59%
Oxidative Carbon Flux (Histidine to CO₂) 3.22 2.40 -25% (Not statistically significant)
Total Measured Carbon Flow Calculated sum Calculated sum -54%

Source: Data from in vivo tracer kinetic experiments in rats. nih.gov

Cellular and Molecular Studies Employing Methotrexate Pentaglutamate 13c5, 15n

Cellular Uptake and Efflux Mechanisms

The net intracellular concentration of methotrexate (B535133) polyglutamates is governed by a balance between influx and efflux transport systems.

Role of Reduced Folate Carrier (RFC) and Proton-Coupled Folate Transporter (PCFT) in Labeled Compound Transport

The primary route for methotrexate to enter cells at a neutral pH is the Reduced Folate Carrier (RFC), also known as SLC19A1. nih.govresearchgate.net RFC is the main folate transporter in most mammalian tissues and is essential for the uptake of both folates and antifolate drugs like methotrexate. nih.gov Studies using labeled antifolates confirm that the efficiency of this transporter is a major determinant of the drug's therapeutic efficacy. osti.gov

Another key transporter is the Proton-Coupled Folate Transporter (PCFT), or SLC46A1. nih.gov Unlike RFC, PCFT functions optimally at an acidic pH, which is characteristic of the microenvironment of many solid tumors. nih.gov PCFT also transports methotrexate and its expression in tumor cells can significantly influence drug sensitivity. nih.govnih.gov Research models have demonstrated that PCFT plays a crucial role in the transport of various antifolates, and its expression levels can be a key factor in drug resistance. nih.gov The use of labeled compounds allows for precise measurement of the transport kinetics mediated by both RFC and PCFT.

ABC Transporter-Mediated Efflux of Methotrexate Polyglutamates

The ATP-binding cassette (ABC) family of transporters actively pumps a wide array of substances, including anticancer drugs, out of cells, representing a major mechanism of multidrug resistance. nih.gov One such transporter, ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), has been identified as an efflux pump for methotrexate and its shorter-chain polyglutamates (diglutamate and triglutamate). nih.gov

However, research using in vitro membrane vesicle systems has revealed a critical limitation in ABCG2's substrate specificity. While it can transport methotrexate and its di- and triglutamate forms, the addition of more glutamate (B1630785) residues abrogates this transport. nih.gov This means that longer-chain polyglutamates, such as methotrexate pentaglutamate, are not effective substrates for ABCG2. nih.gov This inability of efflux pumps to remove higher polyglutamates is a key factor in their selective intracellular retention and enhanced therapeutic effect.

Table 1: ABCG2-Mediated Transport of Methotrexate and its Polyglutamates

This table illustrates the substrate specificity of the ABCG2 transporter for methotrexate and its polyglutamated forms, based on findings from in vitro transport assays.

Compound Transported by Wild-Type ABCG2?
Methotrexate (MTX-Glu1) Yes
Methotrexate Diglutamate (MTX-Glu2) Yes
Methotrexate Triglutamate (MTX-Glu3) Yes
Longer-Chain MTX Polyglutamates (≥Glu4) No

Data sourced from scientific literature. nih.gov

Intracellular Retention and Compartmentalization Dynamics

Once inside the cell, the fate of methotrexate is determined by its conversion to polyglutamates and its subsequent interaction with intracellular components.

Assessment of Labeled Compound Accumulation in Various Cellular Compartments

The use of isotopically labeled standards like Methotrexate Pentaglutamate-13C5, 15N is central to quantifying the accumulation of specific methotrexate metabolites in different parts of the cell. nih.gov Studies on human breast cancer cell lines have shown that methotrexate polyglutamates accumulate in two main compartments: free in the cytosol and bound to the enzyme dihydrofolate reductase (DHFR). nih.gov With prolonged incubation, the polyglutamated forms become the predominant type of the drug bound to DHFR, highlighting their importance in sustained enzyme inhibition. nih.gov Quantitative methods employing labeled standards allow researchers to accurately distinguish and measure these distinct intracellular pools. nih.gov

Factors Governing Prolonged Intracellular Presence of Polyglutamates

The primary factor responsible for the long-term retention of methotrexate within cells is its conversion into polyglutamate derivatives. plos.org This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), adds multiple glutamate residues to the methotrexate molecule. nih.govnih.gov There are two main reasons why this leads to prolonged retention:

Poor Substrates for Efflux: As previously noted, longer-chain polyglutamates are not efficiently removed from the cell by efflux transporters like ABCG2. nih.govplos.org

Tighter Enzyme Binding: Methotrexate polyglutamates, particularly those with four or five glutamate residues (MTX-Glu4 and MTX-Glu5), bind more tightly to DHFR and dissociate much more slowly than the parent drug. nih.govjci.org

Studies in human breast cancer cells have quantified the dissociation rates, showing a dramatic increase in the half-life of the drug-enzyme complex as the polyglutamate chain lengthens. This enhanced binding and poor efflux lead to a selective retention of these highly potent inhibitors, extending the duration of the drug's action long after it has been cleared from the extracellular environment. nih.govjci.orgnih.gov

Table 2: Dissociation Half-Life of Methotrexate Polyglutamates from Dihydrofolate Reductase (DHFR)

This interactive table shows the time it takes for half of the bound methotrexate polyglutamate to dissociate from its target enzyme, DHFR, in ZR-75-B human breast cancer cells.

Methotrexate Metabolite Dissociation Half-Life (t½) in minutes
MTX-Glu1 (Methotrexate) 12
MTX-Glu2 30
MTX-Glu3 102
MTX-Glu4 108
MTX-Glu5 120

Data derived from competitive binding assays. nih.govjci.org

Biochemical Basis of Research Model Responsiveness and Resistance

The effectiveness of methotrexate is highly variable, and understanding the biochemical basis of both sensitivity and resistance is a major focus of research. Cellular models of resistance often exhibit one or more of the following characteristics:

Impaired Influx: A common mechanism of resistance is the reduced expression or function of the RFC transporter, which limits the amount of methotrexate entering the cell. nih.govmdpi.com

Enhanced Efflux: Overexpression of ABC transporters can lead to resistance, although this is more effective against the parent drug than its polyglutamated forms. nih.gov

Defective Polyglutamylation: Loss of activity of the enzyme FPGS prevents the conversion of methotrexate to its more potent and readily retained polyglutamate forms. nih.gov This is a significant mechanism of acquired resistance.

Altered Target Enzyme: Mutations in the DHFR gene can lead to an enzyme that binds methotrexate less tightly, reducing the drug's inhibitory effect. mdpi.com

Genetic Factors: Studies in animal models and humans have shown that genetic polymorphisms, for instance in the RFC-1 gene, can influence treatment outcomes, likely by affecting drug transport and metabolism. nih.govclinpgx.org

The use of isotopically labeled compounds like this compound in these research models is critical for pinpointing the specific mechanisms at play, whether it be a failure of uptake, an inability to form polyglutamates, or rapid efflux.

Characterization of Folate Pathway Enzyme Gene Expression and Polymorphisms in Relation to Labeled MTX-PG Metabolism

The therapeutic efficacy of methotrexate is intrinsically linked to its intracellular conversion to a series of polyglutamated derivatives. This process, which traps the drug inside the cell and enhances its inhibitory effects on key enzymes, is governed by the activities of folylpolyglutamate synthetase (FPGS) for addition of glutamate residues and gamma-glutamyl hydrolase (GGH) for their removal. researchgate.netnih.govaacrjournals.org Genetic variations, or polymorphisms, in the genes encoding these and other folate pathway enzymes can significantly alter an individual's ability to metabolize methotrexate, leading to variable therapeutic outcomes.

Studies employing stable isotope-labeled MTX-PGs as internal standards have been crucial for elucidating the impact of these genetic differences. By enabling the precise measurement of intracellular MTX-PG accumulation, researchers can correlate specific genotypes with metabolic phenotypes. For instance, investigations have focused on single nucleotide polymorphisms (SNPs) in FPGS and GGH. A higher GGH activity or lower FPGS activity would be expected to result in lower intracellular concentrations of the more active, long-chain MTX-PGs. researchgate.netaacrjournals.org

Research has identified several key polymorphisms that influence MTX metabolism. nih.govnih.gov For example, the GGH rs3758149 C>T polymorphism has been associated with altered MTX levels. nih.gov Similarly, SNPs in the FPGS gene, such as rs1544105, have been studied for their role in the variability of MTX polyglutamylation. nih.govnih.gov The use of analytical methods, standardized with compounds like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N, allows for the quantitative assessment of how these genetic variants affect the retention of MTX-PGs in cells like erythrocytes, which are often used as a proxy for target cells. researchgate.netnih.govamsterdamumc.nl

Table 1: Influence of Gene Polymorphisms on Methotrexate Polyglutamate (MTX-PG) Metabolism This table summarizes research findings on the association between specific genetic polymorphisms in folate pathway enzymes and their functional impact on methotrexate metabolism, often quantified using methods reliant on stable isotope-labeled standards.

GenePolymorphism (SNP)Reported Association with MTX-PG Levels or MTX PharmacokineticsReference
Gamma-Glutamyl Hydrolase (GGH)rs3758149 C>TCarriers of the CC genotype showed significantly lower serum methotrexate concentrations above the therapeutic threshold compared to CT and TT carriers, suggesting more efficient drug clearance or altered polyglutamate hydrolysis. nih.gov nih.gov
Folylpolyglutamate Synthetase (FPGS)rs1544105 G>AThis polymorphism has been investigated for its contribution to the variability of MTX pharmacokinetics, although associations have been inconsistent across studies. nih.govnih.gov It is hypothesized to alter the efficiency of MTX polyglutamylation. nih.govnih.gov
Methylenetetrahydrofolate Reductase (MTHFR)rs1801133 C>TAssociated with variability in MTX pharmacokinetics. nih.gov While not directly involved in polyglutamylation, MTHFR is a key enzyme in the broader folate pathway that MTX targets. nih.gov
Solute Carrier Family 19 Member 1 (SLC19A1 / RFC1)rs1051266 G>AAs the primary transporter of methotrexate into the cell, polymorphisms in this gene are studied for their effect on initial drug uptake, which is the prerequisite for subsequent polyglutamylation. nih.gov nih.gov

Mechanisms of Acquired Resistance to Methotrexate at a Cellular Level (Excluding Clinical Aspects)

Acquired resistance is a major obstacle to the efficacy of methotrexate in cancer therapy. Cellular studies, particularly those using resistant leukemia cell lines (e.g., CCRF-CEM), have been instrumental in identifying the molecular mechanisms responsible. The accurate quantification of intracellular MTX-PGs, facilitated by stable isotope-labeled standards, is a cornerstone of this research, as many resistance mechanisms converge on reducing the intracellular accumulation of these active metabolites. nih.govashpublications.org

The primary mechanisms of acquired resistance identified at the cellular level include:

Impaired Drug Transport: A common mechanism involves the reduced expression or function of the primary methotrexate transporter, the reduced folate carrier (RFC), encoded by the SLC19A1 gene. ashpublications.orgnih.govaacrjournals.org This leads to decreased influx of methotrexate into the cell, making less substrate available for polyglutamylation. Studies in resistant cell lines have demonstrated that decreased RFC expression is a frequent cause of resistance. ashpublications.orgnih.gov

Decreased Polyglutamylation: Resistance can arise directly from defects in the polyglutamylation process itself. This can be due to decreased activity of the FPGS enzyme or increased activity of the GGH enzyme. aacrjournals.orgnih.govnih.gov For example, CCRF-CEM sublines selected for resistance have shown a markedly decreased ability to synthesize MTX-PGs, a trait directly linked to their resistant phenotype. nih.govashpublications.org In some cases, this is the sole identifiable mechanism of resistance. nih.gov

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) family transporters can actively pump methotrexate out of the cell, thereby preventing its intracellular retention and polyglutamylation.

Altered Dihydrofolate Reductase (DHFR): While not directly related to polyglutamylation, resistance can occur through amplification of the DHFR gene or mutations that decrease its binding affinity for methotrexate. aacrjournals.org However, even in this context, the retention of MTX-PGs is important as they also inhibit other folate-dependent enzymes. ashpublications.org

Research has shown that different selection pressures can lead to different resistance profiles. For instance, resistance developed in CCRF-CEM cells exposed to methotrexate was primarily due to impaired RFC-mediated transport, whereas resistance to its metabolite, 7-hydroxymethotrexate, was caused by a severe decrease in FPGS activity. ashpublications.org These distinct mechanisms were identified by characterizing transport kinetics and intracellular MTX-PG synthesis, assays that depend on precise analytical methods. ashpublications.org

Table 2: Cellular Mechanisms of Acquired Methotrexate Resistance in In Vitro Models This table outlines key mechanisms of acquired resistance to methotrexate identified in laboratory cell line studies. The quantification of MTX-PGs using methods involving stable isotope-labeled standards is critical for characterizing these phenotypes.

MechanismAffected Protein/GeneCellular ConsequenceExample Cell Line ModelsReference
Impaired Drug InfluxReduced Folate Carrier (RFC/SLC19A1)Decreased expression or mutation leads to lower intracellular methotrexate levels.Acute Lymphocytic Leukemia (ALL) cells, CCRF-CEM ashpublications.orgnih.govaacrjournals.org
Defective PolyglutamylationFolylpolyglutamate Synthetase (FPGS)Reduced enzyme activity leads to a marked decrease in the formation and accumulation of MTX-PGs.CCRF-CEM/R30dm nih.govashpublications.org
Increased DeglutamylationGamma-Glutamyl Hydrolase (GGH)Overexpression leads to faster hydrolysis of MTX-PGs into the parent drug, which is more readily effluxed.Human Sarcoma and Breast Carcinoma cell lines (HT-1080, MCF-7) aacrjournals.org
DHFR Gene AmplificationDihydrofolate Reductase (DHFR)Increased levels of the target enzyme require higher intracellular drug concentrations for inhibition.Osteosarcoma cells, Leukemia cells aacrjournals.org

Application in Advanced in Vitro and Ex Vivo Research Models

Utilization in Immortalized Cell Lines for Mechanistic Investigations

In the realm of cancer research, immortalized cell lines are indispensable for dissecting the molecular mechanisms of drug action. The study of methotrexate's cellular pharmacology, particularly its conversion to and retention as polyglutamates, is crucial for understanding its efficacy and resistance mechanisms. Methotrexate (B535133) and its intracellular metabolite, methotrexate polyglutamate (MTX-PG), are known to inhibit dihydrofolate reductase, thereby blocking folate metabolism and purine (B94841) synthesis, which ultimately leads to the apoptosis of cancer cells plos.org.

The conversion of methotrexate to its polyglutamate forms is a key determinant of its activity, as it enhances intracellular retention and the inhibition of target enzymes mdpi.com. Cell lines such as A549 (lung carcinoma), BEL-7402 (hepatocellular carcinoma), and MHCC97H (hepatocellular carcinoma) have been instrumental in demonstrating that the intracellular concentration of MTX-PGs does not always correlate linearly with the extracellular methotrexate concentration plos.org. This highlights the saturable nature of the enzyme responsible for polyglutamation, folylpolyglutamate synthetase (FPGS) plos.org.

To accurately quantify the intracellular accumulation of various MTX-PG species in these cell lines, highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) are employed. In such studies, isotopically labeled standards, including Methotrexate Pentaglutamate-¹³C₅, ¹⁵N, are invaluable. They are added to cell lysates to account for variations in sample preparation and analytical performance, ensuring the generation of robust and reproducible data. For instance, studies have shown that in human breast cancer cell lines, the formation of polyglutamates leads to prolonged drug retention and inhibition of thymidylate synthesis and cell growth even after the removal of the extracellular drug jci.org. The use of labeled standards in these experiments is essential for the precise measurement of these retained polyglutamates.

Table 1: Application of Labeled Methotrexate Polyglutamates in Immortalized Cell Line Research

Cell Line Research Focus Role of Labeled MTX-PGs
A549, BEL-7402, MHCC97H Cellular pharmacokinetics of methotrexate and the role of FPGS and GGH Internal standard for accurate quantification of intracellular MTX-PGs plos.org.
Human Breast Cancer Cells Retention and biological activity of methotrexate polyglutamates Internal standard to measure the prolonged retention of MTX-PGs jci.org.

Primary Cell Cultures and Their Response to Labeled Methotrexate Polyglutamates

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. The response of these cells to methotrexate is of significant interest, particularly in the context of autoimmune diseases where methotrexate is a cornerstone therapy. Peripheral blood mononuclear cells (PBMCs) are a key primary cell type studied in this regard uu.nlnih.gov.

Quantifying methotrexate polyglutamates in PBMCs from patients treated with methotrexate has been challenging due to their low abundance and matrix effects uu.nl. To overcome these challenges, a robust and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed to quantify individual MTX-PGs (MTX-PG₁₋₆) in PBMCs uu.nl. A critical component of this methodology is the use of stable isotope-labeled internal standards, specifically (¹³C₅,¹⁵N)-MTX-PG₁₋₆ uu.nl. These standards are essential for achieving the required sensitivity and accuracy, with lower limits of quantification below 1 fmol-MTX-PG per million cells uu.nl.

In studies involving patient-derived PBMCs, these labeled standards have enabled the precise measurement of different methotrexate polyglutamate species. For example, in PBMCs from rheumatoid arthritis patients, MTX-PG₁ was found to be the most abundant, with decreasing concentrations of longer-chain polyglutamates uu.nl. This level of detailed quantification, made possible by the use of compounds like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N, is crucial for investigating the relationship between MTX-PG concentrations and therapeutic efficacy or patient adherence to treatment uu.nl.

Organoid Models for Studying Tissue-Specific Biochemical Responses

Organoids are three-dimensional structures grown from stem cells that mimic the architecture and function of their tissue of origin, providing a sophisticated in vitro model for studying drug toxicity and efficacy eur.nl. Human wildtype oral mucosa organoids, for instance, have been successfully used to model methotrexate-induced cell death, a common side effect of high-dose methotrexate therapy in pediatric acute lymphoblastic leukemia nih.goveur.nl.

In these organoid models, the intracellular accumulation of methotrexate polyglutamates (MTX-PG₁₋₅) is a key indicator of methotrexate metabolism and activity nih.gov. To accurately measure the levels of these polyglutamates within the organoids, a sensitive UHPLC-MS/MS analysis is performed. A crucial aspect of this analytical method is the use of a ¹³C₅¹⁵N-labeled MTX-PG₁₋₅ internal standard nih.goveur.nlplos.org. This internal standard is added to the organoid lysates to ensure precise quantification by correcting for any sample loss during processing and for variations in instrument response nih.govplos.org.

Research using this methodology has shown that MTX-PGs accumulate in oral mucosa organoids in a dose-dependent manner, demonstrating functional methotrexate metabolism within this model system nih.gov. Furthermore, these studies have revealed that total intracellular MTX-PG levels can vary between organoids derived from different donors, mirroring the variability observed in patients nih.gov. Such detailed and accurate findings, which are heavily reliant on the use of isotopically labeled standards like Methotrexate Pentaglutamate-¹³C₅, ¹⁵N, are vital for investigating the effects of rescue therapies like Leucovorin on methotrexate-induced toxicity nih.goveur.nl.

Table 2: Intracellular Accumulation of MTX-PGs in Oral Mucosa Organoids

Donor Total Intracellular MTX-PG Level Observation
Donor 1 Variable Levels differ between organoids from different donors, reflecting patient variability nih.gov.

Ex Vivo Analysis of Specific Cell Populations (e.g., Immune Cells)

Ex vivo analysis of patient-derived cells allows for the study of cellular responses to drugs in a setting that closely reflects the in vivo environment. This is particularly relevant for understanding the immunomodulatory effects of methotrexate in autoimmune diseases like rheumatoid arthritis. Immune cells, such as monocytes and macrophages, are important targets of methotrexate mdpi.com.

The therapeutic effects of methotrexate are mediated by intracellular enzymes and primarily involve the alteration of leukocyte function nih.gov. Therefore, measuring MTX-PG concentrations within these immune cells is of great interest. The antifolate activity of methotrexate relies on its intracellular conversion to and retention as MTX-PGs by the enzyme folylpolyglutamate synthetase (FPGS) mdpi.com.

To investigate the formation of MTX-PGs in specific immune cell populations, such as human monocyte-derived pro-inflammatory (M1-type) and anti-inflammatory (M2-type) macrophages, researchers utilize LC-MS/MS methodologies mdpi.com. In these studies, frozen pellets of macrophages are thawed and resuspended, after which ¹³C₅¹⁵N-labeled stable isotopes of MTX-PG₁₋₆ are added as internal standards mdpi.com. This allows for the precise quantification of individual MTX-PGs formed within the cells after incubation with methotrexate mdpi.com.

Such ex vivo studies have revealed differences in FPGS activity and MTX-polyglutamylation between different macrophage subtypes, providing insights into the cell-specific mechanisms of methotrexate action mdpi.com. The use of Methotrexate Pentaglutamate-¹³C₅, ¹⁵N and its labeled analogues as internal standards is fundamental to the accuracy of these sophisticated analyses of immune cell populations.

Table 3: Mentioned Compound Names

Compound Name
Methotrexate
Methotrexate Pentaglutamate-¹³C₅, ¹⁵N
Methotrexate Polyglutamate (MTX-PG)
(¹³C₅,¹⁵N)-MTX-PG₁₋₆
¹³C₅¹⁵N-labeled MTX-PG₁₋₅
Leucovorin
Dihydrofolate
Tetrahydrofolate

Future Directions and Emerging Research Avenues for Isotopic Methotrexate Pentaglutamates

Integration with Multi-Omics Approaches (Metabolomics, Proteomics)

The integration of stable isotope tracers like Methotrexate (B535133) Pentaglutamate-13C5, 15N with multi-omics technologies is poised to revolutionize our understanding of MTX's mechanism of action. By combining isotopic labeling with metabolomics and proteomics, researchers can move beyond simple quantification to map the intricate network of metabolic and signaling pathways affected by the drug.

Metabolomics: In metabolomics, labeled MTXPGs can be used to trace the flow of carbon and nitrogen atoms from the drug molecule through interconnected metabolic pathways. This allows for the precise identification and quantification of downstream metabolic shifts. For instance, by tracking the 13C and 15N labels, researchers can uncover how MTXPGs influence one-carbon metabolism, nucleotide synthesis, and other folate-dependent reactions. researchgate.net This approach provides a dynamic view of the metabolic reprogramming induced by MTX in target cells, which is crucial for understanding both its therapeutic effects and its off-target impacts. nih.gov

Proteomics: In the realm of proteomics, isotopic labeling can facilitate the identification of proteins that directly or indirectly interact with MTXPGs. Techniques such as affinity purification-mass spectrometry, when used with a labeled MTXPG bait, can capture binding partners, including enzymes, transporters, and other proteins whose function may be modulated by the drug. This can help to uncover previously unknown drug targets and to understand the variability in drug response, which may be linked to differences in the proteome of individual patients. nih.gov

The data generated from these multi-omics studies are complex. The table below illustrates how these approaches can be synergistically applied.

Omics ApproachApplication with Isotopic MTXPGsResearch Insights Gained
Metabolomics Tracing the metabolic fate of ¹³C and ¹⁵N labels from the drug.- Mapping of drug-induced flux changes in folate and nucleotide pathways. researchgate.net- Identification of novel metabolic vulnerabilities in target cells.
Proteomics Use as bait in affinity purification-mass spectrometry.- Discovery of novel protein binding partners for MTXPGs.- Understanding how protein expression levels correlate with MTXPG accumulation and efficacy.
Genomics/Transcriptomics Correlating gene expression (e.g., of transporters or enzymes) with isotopic tracer data.- Elucidating genetic determinants of MTX metabolism and response. researchgate.net- Identifying gene expression signatures associated with drug efficacy or resistance. nih.gov

Development of Novel Isotopic Labeling Strategies for Expanded Research Scope

While compounds like Methotrexate Pentaglutamate-13C5, 15N are invaluable, the development of new and more diverse isotopic labeling strategies is a critical future direction. The goal is to create a toolkit of labeled MTXPGs that can answer a wider range of research questions.

Future strategies may include:

Position-Specific Labeling: Synthesizing MTXPGs with isotopes placed at specific atomic positions within the glutamate (B1630785) chain or the pteridine (B1203161) ring. This would allow researchers to study the enzymatic processing of the molecule in greater detail, for example, to distinguish between the addition of new glutamate residues by folylpolyglutamate synthetase (FPGS) and their removal by gamma-glutamyl hydrolase (GGH). plos.org

Multi-Isotope Labeling: Incorporating different combinations of stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into a single molecule. This would enable more sophisticated multi-tracer studies and provide more detailed information for mass spectrometry-based analysis. bohrium.comnih.gov

Labeled Precursors: Using isotopically labeled precursors of MTX (e.g., labeled glutamic acid) in cell culture systems to study the de novo synthesis of MTXPGs in situ.

The development of these novel tracers, coupled with highly sensitive analytical methods like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), will continue to improve the accuracy and scope of pharmacokinetic studies. researchgate.netnih.gov

Advanced Modeling and Simulation of Methotrexate Polyglutamate Pharmacodynamics in Research Systems

The data derived from studies using isotopic MTXPGs provide the empirical foundation for building sophisticated computational models of MTX pharmacodynamics. researchgate.net These models are essential for simulating the complex interplay between drug concentration, enzyme kinetics, and cellular response over time.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Isotope-based measurements of MTXPG formation and elimination are critical for refining PK-PD models. nih.gov These models aim to connect the intracellular concentration of specific MTXPGs (e.g., MTXPG3-5) to clinical or cellular outcomes. plos.org For example, recent models have correlated the total concentration of erythrocyte MTX-PG3-5 with reductions in disease activity scores in rheumatoid arthritis. researchgate.netnih.gov By using precise data from labeled compounds, these models can be made more robust and predictive.

Systems Biology Models: At a more granular level, data from isotopic tracers can be integrated into systems-level models of cellular metabolism. These models can simulate how the inhibition of key enzymes like dihydrofolate reductase (DHFR) by MTXPGs reverberates throughout the entire metabolic network. researchgate.netnih.gov This allows researchers to predict how cells might adapt to MTX treatment and to identify potential mechanisms of drug resistance.

The table below summarizes key parameters informed by isotopic tracer studies that are used in advanced modeling.

Model ParameterDescriptionHow Isotopic Tracers Provide Data
Vmax (FPGS) The maximum rate of MTXPG synthesis by the enzyme FPGS. plos.orgBy measuring the rate of incorporation of labeled glutamate or the formation of labeled MTXPGs over time.
Km (FPGS/GGH) The substrate concentration at which the enzyme reaction rate is half of Vmax. researchgate.netBy quantifying the concentration of different labeled MTXPG species and their rates of interconversion.
Dissociation Constant (Kd) The measure of binding affinity between MTXPGs and their target enzymes (e.g., DHFR). nih.govBy using labeled MTXPGs in competitive binding assays to determine how tightly they bind to their targets. nih.gov
Cellular Retention Time The duration for which different MTXPGs are retained within the cell. nih.govBy tracking the disappearance of labeled MTXPGs from cells after removal of the external drug source. nih.gov

These models confirm that the intracellular synthesis of MTXPG is a saturable process, largely dependent on the abundance and activity of the FPGS enzyme. plos.org

Exploration of Unconventional Folate Pathway Interactions and Metabolic Dependencies

For decades, the primary mechanism of MTX has been attributed to the inhibition of DHFR. nih.gov However, it is increasingly clear that MTX and its polyglutamated forms interfere with a broader range of cellular processes. researchgate.net Isotopic tracers are ideal tools for exploring these unconventional interactions and the metabolic dependencies they create.

Emerging research avenues include:

Epigenetic Modifications: Folate metabolism is intrinsically linked to the supply of methyl groups for DNA and histone methylation. By perturbing folate pathways, MTXPGs may induce significant changes in the cellular epigenome. Isotopic tracers can help delineate the flow of one-carbon units and investigate how MTX treatment alters epigenetic marks, which could have long-term consequences on gene expression. nih.gov

Interactions with Other Drugs: The co-administration of other drugs, such as NSAIDs or proton pump inhibitors, can alter MTX pharmacokinetics and increase the risk of toxicity. nih.gov Similarly, folic acid supplementation, while used to mitigate side effects, may reduce MTX efficacy. drugs.comdrugs.com Isotopic MTXPGs can be used in preclinical models to study the precise mechanisms of these drug-drug interactions at the level of cellular uptake, polyglutamation, and target engagement.

By enabling the exploration of these less-conventional mechanisms, isotopic tracers like this compound will continue to expand our understanding of the multifaceted actions of this important drug.

Q & A

Basic Research Questions

Q. What are the validated methods for quantifying Methotrexate Pentaglutamate-13C5, 15N in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying isotopically labeled methotrexate polyglutamates in complex biological matrices such as red blood cells (RBCs). The LOINC panel (81630-6) specifies a standardized protocol for measuring Methotrexate Pentaglutamate (MTX-PG5) in RBCs using molar concentration (SCnc) with strict calibration against certified reference materials . Pre-analytical steps must include immediate stabilization of samples with protease inhibitors to prevent enzymatic degradation by gamma-glutamyl hydrolase (GGH) .

Q. How does the polyglutamation process of this compound influence its cellular retention and pharmacological activity?

  • Methodological Answer : Polyglutamation increases drug retention by converting Methotrexate (MTX) into anionic derivatives that cannot passively diffuse out of cells. The number of glutamate residues (e.g., pentaglutamate) correlates with inhibitory potency against dihydrofolate reductase (DHFR). Researchers should validate glutamation efficiency using in vitro models with defined folate carrier (RFC) expression levels and monitor GGH activity to avoid confounding results . Isotopic labeling (13C5, 15N) enables precise tracking of glutamate chain elongation via stable isotope-resolved metabolomics .

Q. What are the critical stability parameters for storing this compound in experimental settings?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized MTX-PG5-13C5,15N at ≤ -20°C in inert atmospheres (argon) to prevent oxidation. In solution, avoid repeated freeze-thaw cycles; use aliquots with 0.1% bovine serum albumin (BSA) to mitigate adsorption losses. Degradation products should be monitored monthly via high-performance liquid chromatography (HPLC) with UV/Vis detection at 302 nm .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in intracellular accumulation data of this compound across different in vitro models?

  • Methodological Answer : Discrepancies often arise from variability in RFC transporter expression and extracellular folate concentrations. Use isogenic cell lines (e.g., CRISPR-edited RFC knockouts) to isolate transporter effects. Normalize intracellular MTX-PG5 levels to total protein content and validate findings with orthogonal methods like radiolabeled tracers (3H-MTX). Statistical models should account for batch effects in cell culture conditions, as highlighted in systematic reviews comparing preclinical models .

Q. What experimental design considerations are necessary when extrapolating this compound pharmacokinetics from animal models to human trials?

  • Methodological Answer : Species-specific differences in RFC affinity and renal clearance must be addressed. For example, rodents exhibit faster MTX-PG5 clearance due to higher GGH activity in enterocytes. Incorporate allometric scaling adjusted for glomerular filtration rate (GFR) and RBC folate pools. Baseline human data should include renal function (creatinine clearance) and folate status, as per clinical monitoring guidelines .

Q. How can multi-omics approaches elucidate the metabolic fate of this compound in heterogeneous cell populations?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and metabolomic (13C-flux analysis) datasets to map MTX-PG5 metabolism in tumor microenvironments. Single-cell sequencing can resolve subpopulation-specific responses, while stable isotope tracing (15N) quantifies de novo nucleotide synthesis inhibition. Computational pipelines (e.g., KNIME or Galaxy) enable cross-platform data alignment, as demonstrated in chemical class exploration studies .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Quantification MethodLC-MS/MS (LOINC 81630-6) Isotope-Resolved Metabolomics
Model SystemImmortalized cell lines Patient-derived organoids
Data AnalysisLinear regressionMachine learning (e.g., SVM for batch effects)
ValidationHPLC stability testing Orthogonal 3H-MTX tracer studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.